molecular formula C10H9BrF2O3 B6160480 2-(4-bromophenoxy)-4,4-difluorobutanoic acid CAS No. 2167656-52-0

2-(4-bromophenoxy)-4,4-difluorobutanoic acid

Cat. No.: B6160480
CAS No.: 2167656-52-0
M. Wt: 295.1
InChI Key:
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Description

2-(4-Bromophenoxy)-4,4-difluorobutanoic acid is an organic compound characterized by the presence of bromine, fluorine, and phenoxy groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-4,4-difluorobutanoic acid typically involves the reaction of 4-bromophenol with a difluorobutanoic acid derivative. One common method is the Williamson ether synthesis, where 4-bromophenol reacts with a suitable alkyl halide under basic conditions to form the ether linkage . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-4,4-difluorobutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used to facilitate esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Bromophenoxy)-4,4-difluorobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-4,4-difluorobutanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The phenoxy group can interact with hydrophobic pockets in target molecules, enhancing the compound’s overall binding strength.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenoxyacetic acid: Similar in structure but lacks the difluorobutanoic acid moiety.

    2-(4-Bromophenoxy)benzoic acid: Contains a benzoic acid group instead of a butanoic acid group.

    4-Bromophenol: The parent compound with a simpler structure.

Uniqueness

2-(4-Bromophenoxy)-4,4-difluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2167656-52-0

Molecular Formula

C10H9BrF2O3

Molecular Weight

295.1

Purity

95

Origin of Product

United States

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